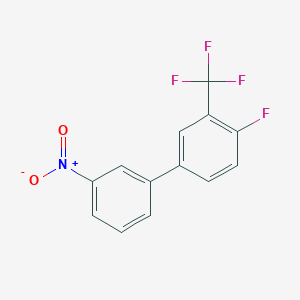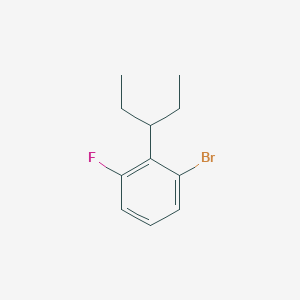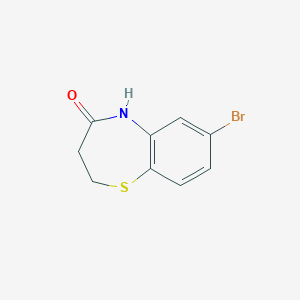![molecular formula C11H21NO B13191667 1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol](/img/structure/B13191667.png)
1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol . This compound features a cyclopentane ring substituted with an aminomethyl group and a hydroxyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with formaldehyde and ammonia, followed by reduction. The reaction conditions often include:
Cyclopentanone: as the starting material.
Formaldehyde: and as reagents.
Reduction agents: such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the aminomethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation products: Cyclopentanone derivatives.
Reduction products: Modified aminomethyl cyclopentane derivatives.
Substitution products: Various substituted cyclopentane derivatives.
Scientific Research Applications
1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may influence metabolic pathways, signal transduction, and other cellular processes.
Comparison with Similar Compounds
Cyclopentanol: A simpler analog with only a hydroxyl group.
Cyclopentylamine: Contains an aminomethyl group but lacks the hydroxyl group.
Cyclopentanone: The oxidized form of cyclopentanol.
Uniqueness: 1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol is unique due to the presence of both an aminomethyl group and a hydroxyl group on the cyclopentane ring, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopentyl]cyclopentan-1-ol |
InChI |
InChI=1S/C11H21NO/c12-9-10(5-1-2-6-10)11(13)7-3-4-8-11/h13H,1-9,12H2 |
InChI Key |
RHLJBFTWUOCMCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2(CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2-Dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13191603.png)





![tert-Butyl N-methyl-N-[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-3-yl]carbamate](/img/structure/B13191649.png)
![3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal](/img/structure/B13191651.png)



